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Compound of Interest

Compound Name: Ethyl tosylcarbamate

Cat. No.: B194188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
tosylcarbamate (CAS No: 5577-13-9), a key intermediate in organic synthesis. The document

presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for

data acquisition.

Molecular Structure and Properties
IUPAC Name: Ethyl (4-methylphenyl)sulfonylcarbamate

Molecular Formula: C₁₀H₁₃NO₄S

Molecular Weight: 243.28 g/mol

Spectroscopic Data
The following sections summarize the key spectroscopic data for Ethyl tosylcarbamate.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds.

Table 1: ¹H NMR Spectroscopic Data for Ethyl tosylcarbamate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.90-7.95 Doublet 2H
Aromatic protons

(ortho to SO₂)

7.30-7.35 Doublet 2H
Aromatic protons

(meta to SO₂)

4.10-4.20 Quartet 2H -O-CH₂-CH₃

2.40 Singlet 3H Ar-CH₃

1.20-1.25 Triplet 3H -O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl tosylcarbamate

Chemical Shift (δ) ppm Assignment

~155 C=O (Carbamate carbonyl)

~145 C-SO₂ (Aromatic)

~135 C-CH₃ (Aromatic)

~129-130 Aromatic CH

~128 Aromatic CH

~63 -O-CH₂-CH₃

~21 Ar-CH₃

~14 -O-CH₂-CH₃

IR spectroscopy is used to identify the functional groups present in a molecule. The following

are predicted characteristic absorption bands for Ethyl tosylcarbamate based on its functional

groups.

Table 3: Predicted IR Spectroscopic Data for Ethyl tosylcarbamate
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium N-H stretch

3000-2850 Medium C-H stretch (aliphatic)

~1740-1720 Strong C=O stretch (carbamate)

~1600, ~1475 Medium-Weak C=C stretch (aromatic)

~1350, ~1160 Strong S=O stretch (sulfonamide)

~1250-1000 Strong C-O stretch

~1100-1000 Strong S-N stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted fragmentation of Ethyl tosylcarbamate is outlined below.

Table 4: Predicted Mass Spectrometry Data for Ethyl tosylcarbamate

m/z Proposed Fragment Ion

243 [M]⁺ (Molecular ion)

184 [M - OCH₂CH₃]⁺

155 [CH₃C₆H₄SO₂]⁺ (Tosyl group)

91 [C₇H₇]⁺ (Tropylium ion)

65 [SO₂]⁺ or rearrangement fragment

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Sample Preparation:

Dissolve 5-10 mg of Ethyl tosylcarbamate in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrumentation and Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical spectral width: 0-12 ppm.

Number of scans: 8-16.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical spectral width: 0-220 ppm.

Number of scans: 1024 or more, depending on the sample concentration.

Relaxation delay: 2-5 seconds.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Ethyl tosylcarbamate with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a small amount of the mixture into a pellet press and apply pressure to form a

transparent or translucent pellet.

Instrumentation and Acquisition:
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder.

Place the KBr pellet in the sample holder and record the sample spectrum.

The typical scanning range is 4000-400 cm⁻¹.

Sample Preparation:

Dissolve a small amount of Ethyl tosylcarbamate in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer with an electron ionization source.

Method:

Introduce the sample into the ion source (often via direct infusion or gas

chromatography).

Ionize the sample using a high-energy electron beam (typically 70 eV).

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Record the mass-to-charge ratio (m/z) of the ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl tosylcarbamate.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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[https://www.benchchem.com/product/b194188#spectroscopic-data-for-ethyl-
tosylcarbamate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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